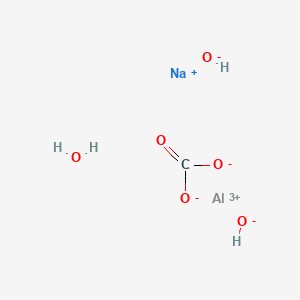
Carbaldrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a compound that combines aluminum, sodium, carbonate, and hydroxide ions.
準備方法
Synthetic Routes and Reaction Conditions
Carbaldrate can be synthesized through a reaction involving sodium carbonate and aluminum hydroxide. The reaction typically occurs in an aqueous medium where sodium carbonate reacts with aluminum hydroxide to form dihydroxyaluminum sodium carbonate. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of sodium carbonate and aluminum hydroxide in water. The mixture is then subjected to controlled heating and stirring to facilitate the reaction. The resulting product is filtered, dried, and processed into the desired form, such as tablets or suspensions.
化学反応の分析
Types of Reactions
Carbaldrate undergoes several types of chemical reactions, including:
Neutralization: As an antacid, this compound neutralizes stomach acid (hydrochloric acid) to form water and carbon dioxide.
Hydrolysis: In the presence of water, this compound can hydrolyze to release aluminum hydroxide and sodium carbonate.
Common Reagents and Conditions
Hydrochloric Acid: Reacts with this compound in the stomach to neutralize acidity.
Water: Facilitates the hydrolysis of this compound.
Major Products Formed
Water and Carbon Dioxide: Formed during the neutralization reaction with hydrochloric acid.
Aluminum Hydroxide and Sodium Carbonate: Formed during hydrolysis.
科学的研究の応用
Carbaldrate has various applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry to study acid-base reactions.
Biology: Investigated for its effects on biological systems, particularly in relation to its antacid properties.
Medicine: Used in the formulation of antacid medications to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Industry: Employed in the production of pharmaceuticals and as a buffering agent in various industrial processes.
作用機序
Carbaldrate exerts its effects by neutralizing stomach acid through a chemical reaction with hydrochloric acid. This reaction forms water and carbon dioxide, which helps to alleviate symptoms of heartburn and indigestion. The molecular targets involved in this process are the hydrogen ions (H+) in the stomach acid, which are neutralized by the hydroxide ions (OH-) from this compound.
類似化合物との比較
Similar Compounds
Aluminum Hydroxide: Another antacid that neutralizes stomach acid but does not contain sodium carbonate.
Magnesium Hydroxide: An antacid with similar neutralizing properties but different chemical composition.
Calcium Carbonate: A widely used antacid that also neutralizes stomach acid but contains calcium instead of aluminum.
Uniqueness of Carbaldrate
This compound is unique in its combination of aluminum, sodium, and carbonate ions, which provides a balanced antacid effect with minimal side effects. Unlike some other antacids, this compound does not cause significant changes in electrolyte balance, making it a preferred choice for individuals with specific dietary restrictions.
生物活性
Carbaldrate, chemically known as dihydroxy aluminum sodium carbonate, is primarily recognized for its role as an antacid. This compound has garnered attention not only for its efficacy in treating gastrointestinal disorders but also for its broader biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, clinical applications, and relevant case studies.
This compound is a complex aluminum compound that acts as an effective antacid. Its structure allows it to neutralize gastric acid rapidly, making it beneficial for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and indigestion.
This compound functions by increasing the pH level of gastric contents through the neutralization of hydrochloric acid. This action reduces acidity in the stomach and can alleviate symptoms associated with hyperacidity.
Antacid Properties
This compound is widely used in clinical settings due to its potent acid-neutralizing capacity. It provides rapid relief from symptoms of heartburn and acid indigestion. The effectiveness of this compound compared to other antacids is summarized in the table below:
| Antacid Type | Active Ingredient | Acid Neutralizing Capacity (mEq/15 mL) | Onset of Action (minutes) | Duration of Action (minutes) |
|---|---|---|---|---|
| This compound | Dihydroxy aluminum sodium carbonate | 20 | 5-10 | 100 |
| Aluminum Hydroxide | Aluminum hydroxide | 0.0385 | 5-10 | 60-120 |
| Magnesium Hydroxide | Magnesium hydroxide | 0.0343 | 1-3 | 30-90 |
Neuroprotective Effects
Research indicates potential neuroprotective effects of this compound derivatives. A study demonstrated that certain carbazole derivatives could exhibit neuroprotective activity against neuronal injury induced by excitotoxic agents like glutamate . The antioxidative properties of these compounds are believed to contribute to their protective effects on neuronal cells.
Case Studies
- Clinical Study on GERD : A double-blind study involving patients with GERD showed that this compound significantly alleviated symptoms compared to placebo groups. Patients reported a marked decrease in heartburn episodes and overall discomfort .
- Long-term Use and Safety : While this compound is effective in managing acute symptoms, long-term use has raised concerns regarding aluminum accumulation in the body, potentially leading to neurological issues such as dementia . Monitoring and dosage regulation are crucial for patients requiring prolonged treatment.
Research Findings
Recent studies have highlighted the multifaceted roles of this compound beyond its antacid properties:
- Antioxidant Activity : Compounds derived from this compound have shown significant antioxidant activity, which may help mitigate oxidative stress in various biological systems .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial effects against specific pathogens, suggesting potential applications in treating infections .
特性
CAS番号 |
41342-54-5 |
|---|---|
分子式 |
CH4AlNaO6 |
分子量 |
162.01 g/mol |
IUPAC名 |
aluminum;sodium;carbonate;dihydroxide;hydrate |
InChI |
InChI=1S/CH2O3.Al.Na.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;+3;+1;;;/p-4 |
InChIキー |
YJTPLMXDQANDKS-UHFFFAOYSA-J |
正規SMILES |
C(=O)([O-])[O-].O.[OH-].[OH-].[Na+].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















